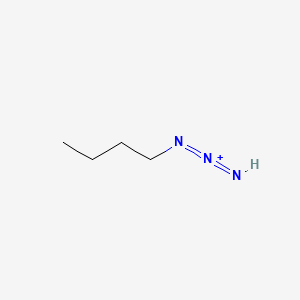
Butylimino-imino-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylimino-imino-azanium is a chemical compound with the molecular formula C4H12N3+. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylimino-imino-azanium can be synthesized through the reaction of butylamine with hydrazoic acid. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions to ensure the safety and efficiency of the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Butylimino-imino-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylamine oxide.
Reduction: It can be reduced to butylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Butylamine oxide.
Reduction: Butylamine.
Substitution: Various substituted butyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butylimino-imino-azanium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.
Biology: It is studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butylimino-imino-azanium involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .
Comparison with Similar Compounds
1-Azidobutane: Similar in structure but differs in reactivity and applications.
Butylamine: Shares the butyl group but lacks the azanium functionality.
Hydrazoic Acid: A precursor in the synthesis of butylimino-imino-azanium.
Uniqueness: this compound stands out due to its unique azanium group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C4H10N3+ |
|---|---|
Molecular Weight |
100.14 g/mol |
IUPAC Name |
butylimino(imino)azanium |
InChI |
InChI=1S/C4H10N3/c1-2-3-4-6-7-5/h5H,2-4H2,1H3/q+1 |
InChI Key |
RDFAVVCNBWZBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















